molecular formula C7H6Cl2 B1293413 3,5-Dichlorotoluene CAS No. 25186-47-4

3,5-Dichlorotoluene

Cat. No.: B1293413
CAS No.: 25186-47-4
M. Wt: 161.03 g/mol
InChI Key: RYMMNSVHOKXTNN-UHFFFAOYSA-N
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Description

3,5-Dichlorotoluene, also known as 1,3-dichloro-5-methylbenzene, is an organic compound with the molecular formula C7H6Cl2. It is a derivative of toluene, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorotoluene can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst. The reaction conditions are optimized to achieve high selectivity and yield of the desired product. The process is typically carried out in a continuous flow reactor to ensure efficient production .

Mechanism of Action

The mechanism of action of 3,5-dichlorotoluene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3,5-Dichlorotoluene can be compared with other similar compounds such as:

    2,4-Dichlorotoluene: Similar in structure but with chlorine atoms at the 2nd and 4th positions.

    2,5-Dichlorotoluene: Chlorine atoms at the 2nd and 5th positions.

    3,4-Dichlorotoluene: Chlorine atoms at the 3rd and 4th positions.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

1,3-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMMNSVHOKXTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179854
Record name 3,5-Dichlorotoluene
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Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25186-47-4
Record name 1,3-Dichloro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25186-47-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorotoluene
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Record name 3,5-Dichlorotoluene
Source EPA DSSTox
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Record name 3,5-dichlorotoluene
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Record name 3,5-Dichlorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques are useful for analyzing 3,5-dichlorotoluene?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study this compound. Research has shown that the rotation of the methyl group in this compound influences its NMR spectrum when the molecule is partially oriented in a nematic phase []. Additionally, UV-Vis spectroscopy can be employed to analyze this compound and its derivatives, allowing for comparative analysis with similar compounds like 3,4-dichloroisothiazole derivatives [].

Q2: How can gas chromatography be applied to analyze mixtures containing this compound?

A2: Capillary gas chromatography demonstrates effectiveness in isolating and quantifying specific isomers within complex mixtures. For instance, this technique allows for the isomer-specific determination of tetrachlorobenzyltoluenes (TCBT), including this compound, within the technical mixture Ugilec 141 []. This highlights the technique's value for analyzing and characterizing mixtures containing this compound.

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